molecular formula C13H13N3O4 B4506590 N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine

N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine

Cat. No.: B4506590
M. Wt: 275.26 g/mol
InChI Key: FYVFXLWDIIXILY-UHFFFAOYSA-N
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Description

N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09060590 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osmoregulatory Applications in Microorganisms

Research on Methanosarcina mazei Gö1, a methanogenic archaea, has revealed that alanine, a molecule structurally related to N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine, plays a crucial role in osmoregulation. In high salinity conditions, the mutant strain of M. mazei Gö1 produced alanine as a compatible solute, demonstrating the importance of alanine derivatives in osmoregulatory processes in certain microorganisms (Saum et al., 2009).

Polymerization and Material Science

Studies involving the synthesis and polymerization of amino acid-derived acetylene monomers, including alanine derivatives, have shown promising results in the field of material science. These monomers undergo polymerization to form polymers with significant specific rotation and circular dichroism signals, suggesting potential applications in advanced material design (Gao, Sanda, & Masuda, 2003).

Biochemical Synthesis

Efficient synthesis of N-substituted 1,3-oxazinan-2-ones using primary amines, such as L-alanine, has been developed. This method, involving the use of alanine derivatives, offers a simplified approach to producing chiral products, highlighting the significance of alanine derivatives in biochemical synthesis (Trifunović et al., 2010).

Plant Physiology and Metabolism

Research on soybean (Glycine max) under hypoxic conditions showed significant changes in alanine metabolism, indicating the potential role of alanine derivatives in understanding plant responses to environmental stressors (Sousa & Sodek, 2003).

Vibrational Spectroscopy in Biomolecule Analysis

Studies using vibrational spectroscopy have utilized alanine derivatives like N-acetyl L-alanine to investigate the structure, hydration, and binding of proteins and DNA. This research underscores the utility of alanine derivatives in theoretical and experimental approaches to studying biomolecules (Jalkanen et al., 2006).

Understanding Organic Nitrogen Uptake in Plants

Research involving position-specific isotope labeling of alanine has provided insights into the uptake of organic nitrogen by plants, emphasizing the significance of alanine derivatives in studying nutrient cycling in ecosystems (Moran-Zuloaga et al., 2015).

Properties

IUPAC Name

2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8(13(19)20)15-11(17)7-16-12(18)10-5-3-2-4-9(10)6-14-16/h2-6,8H,7H2,1H3,(H,15,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVFXLWDIIXILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.